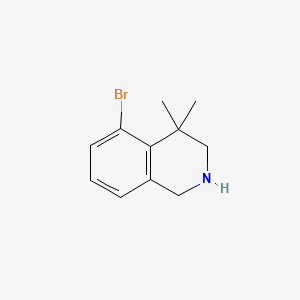

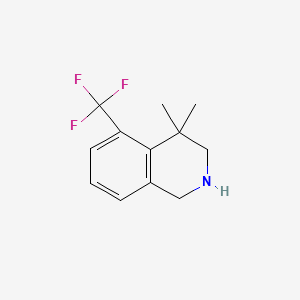

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound similar to quinoline . Isoquinolines and their derivatives are present in natural products and are used in medicinal chemistry .

Chemical Reactions Analysis

Again, specific chemical reactions involving “4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” were not found. But, related compounds like IT2Ts were designed as acetylcholinesterase (AChE) inhibitors capable of interacting with both the CAS and PAS of the enzyme simultaneously .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Super Acid-Induced Cyclization Reactions

Improved synthesis methods for chiral tetrahydroisoquinolines involve super acid-induced cyclization reactions. This approach allows for the quantitative formation of the isoquinoline ring, demonstrating the chemical's utility in synthesizing complex organic structures (Saitoh et al., 2003).

Synthesis and Structure Analysis

Another study highlights the synthesis and crystalline structure determination of tetrahydroisoquinoline derivatives, contributing to a deeper understanding of their molecular configuration and properties in solutions (Sokol et al., 2002).

Pharmacological Applications

Local Anesthetic Activity and Acute Toxicity

Research evaluating the local anesthetic activity and acute toxicity of 1-Aryltetrahydroisoquinoline derivatives has shown promising results. This includes findings on reducing molecule toxicity while maintaining therapeutic margins, indicating potential applications in developing safer anesthetic agents (Azamatov et al., 2023).

Biological and Material Science Research

Silyl Modification for Bioactivity Enhancement

Studies on silyl modification of biologically active compounds, including tetrahydroisoquinoline derivatives, have shown enhanced psychotropic properties and cytotoxic effects against cancer cell lines. These findings suggest potential applications in drug design and development (Zablotskaya et al., 2006).

Metal Complex Formation

The ability to form metal complexes with transition metal salts opens up applications in materials science, catalysis, and possibly as imaging agents in medical diagnostics (Sokol et al., 2004).

Propiedades

IUPAC Name |

4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHNUKYUDBEWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744846 |

Source

|

| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-64-7 |

Source

|

| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)

![8-Azabicyclo[3.2.1]octan-2-one,8-methyl-6-propyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)